N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(ethylthio)benzamide

BTK inhibition Kinase inhibitor Immuno-oncology

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(ethylthio)benzamide (CAS 1226443-44-2) is a synthetic small molecule (C21H18N4OS, MW 374.5) featuring a quinoline core substituted at position 2 with an imidazole ring and bearing an 2-(ethylthio)benzamide moiety at position 8. The compound belongs to the class of quinoline-imidazole hybrids and has been associated with potential kinase inhibition, specifically against Bruton's tyrosine kinase (BTK), with preliminary affinity data reported in publicly accessible binding databases.

Molecular Formula C21H18N4OS
Molecular Weight 374.46
CAS No. 1226443-44-2
Cat. No. B2459527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(ethylthio)benzamide
CAS1226443-44-2
Molecular FormulaC21H18N4OS
Molecular Weight374.46
Structural Identifiers
SMILESCCSC1=CC=CC=C1C(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CN=C4
InChIInChI=1S/C21H18N4OS/c1-2-27-18-9-4-3-7-16(18)21(26)23-17-8-5-6-15-10-11-19(24-20(15)17)25-13-12-22-14-25/h3-14H,2H2,1H3,(H,23,26)
InChIKeyVMKVLSPVLRHLKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(ethylthio)benzamide (CAS 1226443-44-2): Chemical Class and Core Characteristics for Research Procurement


N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(ethylthio)benzamide (CAS 1226443-44-2) is a synthetic small molecule (C21H18N4OS, MW 374.5) featuring a quinoline core substituted at position 2 with an imidazole ring and bearing an 2-(ethylthio)benzamide moiety at position 8 . The compound belongs to the class of quinoline-imidazole hybrids and has been associated with potential kinase inhibition, specifically against Bruton's tyrosine kinase (BTK), with preliminary affinity data reported in publicly accessible binding databases [1]. The ethylthio substituent on the benzamide ring represents a distinct structural feature compared to other quinoline-imidazole analogs.

Why N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(ethylthio)benzamide Cannot Be Substituted by Generic Quinoline-Imidazole Analogs


Generic substitution within the quinoline-imidazole class is unreliable because the 2-(ethylthio)benzamide moiety at position 8 is not a common structural feature among closely related analogs, which typically carry simpler substituents such as methoxy, ethoxy, or unsubstituted benzamide groups . This specific substitution pattern directly influences both the compound's conformational flexibility and its potential for selective interactions within kinase ATP-binding pockets. The thioether group introduces distinct steric and electronic properties compared to ether or alkyl analogs, which can translate into meaningful differences in target binding affinity and selectivity. Without direct experimental comparability, assuming interchangeable bioactivity across analogs is scientifically unsound.

Quantitative Differentiation Evidence for N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(ethylthio)benzamide versus Closest Analogs


BTK Enzyme Inhibition: Potency Comparison Against Reference Inhibitors

According to BindingDB, N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(ethylthio)benzamide demonstrates an IC50 of 1 nM against recombinant human BTK [1]. This is a 100-fold more potent binding affinity compared to a structurally distinct BTK inhibitor (CHEMBL4074077, IC50 = 100 nM) tested under comparable in vitro conditions [2]. It is critical to note that the 1 nM IC50 value is derived from a patent example (US20240083900, Example 99) and has not been independently replicated in peer-reviewed publications, thus the evidence strength is classified as Cross-study comparable, not Direct head-to-head.

BTK inhibition Kinase inhibitor Immuno-oncology

Structural Differentiation: Ethylthio Substituent Versus Common Ether and Alkyl Analogs

The 2-(ethylthio)benzamide group of the target compound introduces a thioether linkage (-S-CH2CH3) that is distinct from the more common alkoxy (-O-CH2CH3) and alkyl substituents found in analogs such as N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-ethoxyacetamide and N-2-(1H-imidazol-1-yl)quinolin-8-yl-2-(3-methylphenoxy)acetamide [1]. The thioether sulfur has a larger van der Waals radius (1.80 Å vs. 1.52 Å for oxygen) and lower electronegativity (2.58 vs. 3.44 for oxygen), which can alter hydrogen-bonding potential and lipophilicity (cLogP contribution). No quantitative binding data are available for these specific analogs against the same target, thus direct comparison of activity consequences is not possible; this evidence is classified as Class-level inference.

Medicinal chemistry Structure-activity relationship Quinoline derivatives

Molecular Weight and Drug-Likeness Differentiation from Higher-MW Quinoline-Imidazole Candidates

With a molecular weight of 374.5 Da , the target compound sits within the favorable range for lead-like and drug-like chemical space (Lipinski Rule: MW ≤ 500 Da). In contrast, several related quinoline-imidazole analogs reported in kinase inhibitor programs exceed 450–500 Da due to extended substituents or additional ring systems [1]. While no direct permeability or solubility data are available, the lower MW confers a class-level advantage for cellular permeability potential and formulation flexibility.

Drug-likeness Physicochemical properties Lead optimization

Recommended Research and Procurement Application Scenarios for N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(ethylthio)benzamide


BTK-Mediated B-Cell Receptor Signaling Probe Development

Based on the 1 nM BTK IC50 reported in BindingDB [1], this compound is suitable as a starting point for developing chemical probes targeting BTK-dependent signaling in B-cell lymphoma and autoimmune disease models. Its potency suggests utility at low concentrations (low nanomolar range) in cellular phosphorylation assays, comparable to established BTK probes. Researchers should independently verify BTK selectivity against TEC, BLK, LYN, and LCK kinases before drawing target-specific conclusions.

Structure-Activity Relationship (SAR) Studies Focused on Thioether Substitution Effects

The unique 2-(ethylthio)benzamide moiety differentiates this compound from the more common 2-alkoxy-substituted quinoline-imidazole analogs . This makes it a valuable tool compound for SAR campaigns exploring the impact of sulfur-for-oxygen bioisosteric replacement on kinase selectivity, metabolic stability, and cellular potency. Procurement of the corresponding 2-ethoxy or 2-methoxy analog for parallel testing is recommended.

Lead-Like Starting Point for Fragment-Based or Scaffold-Hopping Programs

At MW 374.5 Da , this compound resides in a favorable lead-like chemical space compared to larger quinoline-imidazole derivatives (MW > 450 Da) commonly found in later-stage kinase inhibitor programs. It is therefore suitable as a core scaffold for fragment growth or scaffold-hopping strategies aimed at improving selectivity while maintaining favorable physicochemical properties.

Quote Request

Request a Quote for N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(ethylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.